
Mogroside III-E
Overview
Description
Mogroside III-E is a cucurbitane-type triterpene glycoside derived from Siraitia grosvenorii (monk fruit), characterized by a mogrol aglycone core linked to three glucose moieties (Fig. 1A) . It is a secondary metabolite often generated via enzymatic or microbial biotransformation of higher glycosylated mogrosides, such as mogroside V . Structurally, this compound contains a 3-O-β-D-glucopyranosyl group and a 24-O-gentiobiosyl (two glucose units) group on the mogrol backbone . Unlike mogroside V (five glucose units), its simpler glycosylation profile influences its sweetness, bioavailability, and pharmacological activity .
This compound exhibits anti-inflammatory, antioxidant, and anti-fibrotic properties. It also contributes to metabolic benefits in diabetic models by lowering blood glucose and improving insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mogroside III-E can be synthesized from mogroside V through enzymatic glycosyl transfer methods. The process involves the selective hydrolysis of glucose residues at specific positions on the mogroside V molecule . Enzymes such as β-glucosidase are commonly used in this bioconversion process . The reaction conditions typically include a pH of around 4 and a temperature of 30°C .
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzyme systems. These systems enhance the efficiency and yield of the bioconversion process. For example, β-glucosidase immobilized on glass spheres has been shown to sustain high activity over multiple cycles of use . Additionally, metabolic engineering techniques have been employed to produce mogrosides in transgenic plants like tobacco and Arabidopsis .
Chemical Reactions Analysis
Types of Reactions
Mogroside III-E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the mogroside structure, potentially altering its sweetness and biological activity.
Reduction: Reduction reactions can convert this compound into other mogrosides with different properties.
Substitution: Glycosylation and deglycosylation reactions are common, where glucose units are added or removed from the mogroside molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Enzymes like β-glucosidase and glycosyl transferases are employed for glycosylation and deglycosylation reactions.
Major Products
The major products formed from these reactions include various mogrosides such as mogroside II-E, mogroside IV, and siamenoside I .
Scientific Research Applications
Anti-Diabetic Properties
Mogroside III-E has demonstrated notable anti-diabetic effects, primarily through its ability to lower blood glucose levels. Research indicates that it inhibits glucose conversion and enhances insulin sensitivity, making it a promising candidate for managing diabetes. In a study involving high glucose-induced podocytes, this compound alleviated inflammation and oxidative stress by activating the AMPK-SIRT1 signaling pathway, which is crucial for glucose metabolism and insulin signaling .
Table 1: Effects of this compound on Diabetes Management
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties. It has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various experimental models. This effect is particularly relevant in conditions like gestational diabetes and asthma, where inflammation plays a critical role in disease progression .
Table 2: Anti-Inflammatory Mechanisms of this compound
Condition | Mechanism | Result |
---|---|---|
Gestational Diabetes | Activation of AMPK/SIRT1 pathway | Reduced inflammatory factor expression |
Asthma | Inhibition of Th2 cytokines | Alleviation of airway inflammation |
Anti-Fibrotic Activity
Recent studies have highlighted the anti-fibrotic potential of this compound. It has been shown to significantly reduce fibrosis in mouse models of pulmonary fibrosis by inhibiting collagen production and modulating TGF-β signaling pathways. This suggests its potential application in treating fibrotic diseases .
Table 3: Anti-Fibrotic Effects of this compound
Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in conditions characterized by neuroinflammation such as Alzheimer's disease. Its ability to modulate microglial activation and reduce the release of pro-inflammatory factors indicates its potential role in neurodegenerative disease management .
Table 4: Neuroprotective Applications of this compound
Condition | Mechanism | Result |
---|---|---|
Alzheimer's Disease | Modulation of microglial activation | Reduced neuroinflammation and improved cognitive function |
Antioxidant Properties
The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase while reducing reactive oxygen species levels in various cellular models .
Table 5: Antioxidant Effects of this compound
Mechanism of Action
Mogroside III-E exerts its effects through several molecular pathways:
Anti-inflammatory: It inhibits the release of nitric oxide by suppressing the activity of inducible nitric oxide synthase (iNOS) in macrophages.
Antioxidant: This compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-fibrotic: It reduces the expression of fibrotic markers and inhibits the proliferation of fibroblasts.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences and Sweetness
Mogrosides are classified by the number and position of glucose units attached to the mogrol aglycone. Key structural and functional distinctions are summarized below:
† Contradictory evidence exists: this compound is reported as non-sweet in isolation , but synergistic effects in mixtures may enhance perceived sweetness .
Pharmacokinetics
- Absorption : this compound is poorly absorbed intact due to its glycosylation. Deglycosylation by gut bacteria generates bioactive aglycones (e.g., mogrol) .
- Half-Life : Shorter than mogroside V (~2 hours vs. ~6 hours) due to fewer glucose units .
Industrial Relevance
Biological Activity
Mogroside III-E, a major bioactive compound derived from the fruit of Siraitia grosvenorii (also known as monk fruit), has garnered significant attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Overview of this compound
This compound is a triterpenoid glycoside known for its intense sweetness, approximately 300 times sweeter than sucrose, and its potential health benefits, including anti-inflammatory, antioxidant, and anti-diabetic properties. Research indicates that it may modulate various signaling pathways within the body, particularly those involved in inflammation and oxidative stress.
1. AMPK-SIRT1 Signaling Pathway Activation
This compound has been shown to activate the AMPK-SIRT1 signaling pathway, which plays a crucial role in cellular energy homeostasis and metabolism. This activation leads to the following biological effects:
- Inhibition of Inflammatory Cytokines : Studies have demonstrated that this compound significantly reduces levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in high glucose (HG)-induced podocytes .
- Reduction of Oxidative Stress : The compound decreases oxidative stress markers like malondialdehyde (MDA) while enhancing antioxidant enzyme activities (SOD and CAT) .
2. Apoptosis Regulation
Research indicates that this compound inhibits apoptosis in podocytes exposed to high glucose levels. This is evidenced by:
- Increased expression of anti-apoptotic proteins (Bcl-2) and decreased expression of pro-apoptotic markers (Bax, cleaved caspase-3, cleaved caspase-9) .
- A significant reduction in apoptotic cell death in treated podocytes compared to untreated controls.
Table 1: Effects of this compound on Inflammatory Markers
Cytokine | Control Group | HG Group | MG III-E Treatment |
---|---|---|---|
TNF-α | Low | High | Low |
IL-1β | Low | High | Low |
IL-6 | Low | High | Low |
Data sourced from studies on HG-induced podocytes .
Case Studies
Case Study 1: Pulmonary Fibrosis Model
In a mouse model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant anti-fibrotic effects. The treatment resulted in:
- Decreased collagen deposition.
- Lowered myeloperoxidase (MPO) activity.
- Improvement in pathology scores related to lung injury .
These findings suggest that this compound may offer therapeutic benefits for conditions characterized by excessive fibrosis.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for identifying and quantifying Mogroside III-E in plant extracts?
- Methodological Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for identifying and quantifying this compound. Targeted ion extraction (e.g., m/z 683.43 for this compound) in full-scan mode ensures specificity. External calibration with purified standards is critical for accurate quantification . For complex matrices like Siraitia grosvenorii fruits, subcritical water extraction (SWE) at 140°C with 15% ethanol for 20 min optimizes recovery (70.5% mogrosides) while minimizing degradation .
Q. How does extraction time influence this compound yield, and what are the trade-offs with co-extracted compounds?
- Methodological Answer: SWE at 140°C shows this compound recovery plateaus at 20 min, but prolonged extraction (>20 min) risks degradation of thermolabile mogrosides. Notably, Mogroside V peaks at 10 min (17.94 mg/g) but declines thereafter, suggesting divergent stability profiles among mogrosides. Researchers must balance time-dependent yield optimization with compound-specific degradation kinetics .
Q. What in vitro assays are validated for assessing this compound’s anti-inflammatory activity?
- Methodological Answer: LPS-induced RAW264.7 macrophage models are widely used to evaluate anti-inflammatory effects. Measure nitric oxide (NO) suppression via Griess assay and validate with cytokine profiling (e.g., TNF-α, IL-6). Dose-response studies (e.g., 10–100 µM) should include positive controls like dexamethasone. Mechanistic validation requires Western blotting for TLR4/MAPK/NF-κB pathway proteins .
Advanced Research Questions
Q. How do contradictory findings on this compound’s antioxidant activity inform experimental design?
- Methodological Answer: While SWE extracts show DPPH radical scavenging correlating with total mogrosides (R² = 0.82, p<0.05), this compound’s individual contribution remains unclear. To resolve contradictions:
- Use purified this compound in DPPH/ABTS assays.
- Compare synergies with co-extracted phenolics/flavonoids via multiple linear regression.
- Consider epimerization artifacts during extraction (e.g., 11-oxo-mogroside V) that may skew results .
Q. What in vivo models are optimal for studying this compound’s anti-fibrotic effects in pulmonary fibrosis?
- Methodological Answer: Bleomycin-induced murine models are standard. Key endpoints include:
- Histopathology (Ashcroft score for fibrosis severity).
- Hydroxyproline assay for collagen deposition.
- qPCR/Western blot for TGF-β1, α-SMA, and ECM markers.
- Validate AMPK/TLR4 axis involvement via knockout models or inhibitors .
Q. How can researchers address variability in this compound content across Siraitia grosvenorii cultivars?
- Methodological Answer:
- Cultivar Screening: Use HPLC-MS to profile mogrosides in diverse cultivars.
- Post-Harvest Optimization: Post-ripening at 25°C for 7 days increases sweet mogrosides (e.g., Mogroside V +80%, Mogroside VI 2×) via glycosyltransferase activation.
- Transcriptomic Analysis: Identify UDP-glucosyltransferase genes (e.g., UGT94-289-3) linked to this compound biosynthesis .
Q. What statistical approaches are critical for meta-analyses of this compound’s bioactivity data?
- Methodological Answer: For systematic reviews:
- Apply PRISMA guidelines with PICO framework (Population: In vitro/vivo models; Intervention: this compound dose; Comparison: Controls; Outcome: Anti-inflammatory/fibrotic metrics).
- Use random-effects models to account for heterogeneity in study designs (e.g., extraction methods, assay protocols).
- Perform sensitivity analysis to exclude outliers and assess publication bias via funnel plots .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATISCJMIITVAB-CNEPTXDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316889 | |
Record name | Mogroside III-E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
963.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-37-5 | |
Record name | Mogroside III-E | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88901-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mogroside III-E | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.